molecular formula C19H23N3O4 B4464812 Ethyl 4-{[2-(3,5-dimethyl-1,2-oxazol-4-YL)pyrrolidine-1-carbonyl]amino}benzoate

Ethyl 4-{[2-(3,5-dimethyl-1,2-oxazol-4-YL)pyrrolidine-1-carbonyl]amino}benzoate

Cat. No.: B4464812
M. Wt: 357.4 g/mol
InChI Key: ZUZQAUSPJZFYNO-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-(3,5-dimethyl-1,2-oxazol-4-YL)pyrrolidine-1-carbonyl]amino}benzoate is a complex organic compound that features a combination of oxazole and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[2-(3,5-dimethyl-1,2-oxazol-4-YL)pyrrolidine-1-carbonyl]amino}benzoate typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the pyrrolidine moiety via nucleophilic substitution. The final step often involves esterification to introduce the ethyl benzoate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[2-(3,5-dimethyl-1,2-oxazol-4-YL)pyrrolidine-1-carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like halides or amines.

Scientific Research Applications

Ethyl 4-{[2-(3,5-dimethyl-1,2-oxazol-4-YL)pyrrolidine-1-carbonyl]amino}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-{[2-(3,5-dimethyl-1,2-oxazol-4-YL)pyrrolidine-1-carbonyl]amino}benzoate involves its interaction with molecular targets such as enzymes or receptors. The oxazole and pyrrolidine rings play a crucial role in binding to these targets, influencing biological pathways and eliciting specific effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate
  • 4-(3,5-dimethyl-1,2-oxazol-4-yl)benzoic acid
  • N-(3,5-dimethyl-1,2-oxazol-4-yl)pyrrolidine-1-carboxamide

Uniqueness

Ethyl 4-{[2-(3,5-dimethyl-1,2-oxazol-4-YL)pyrrolidine-1-carbonyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

ethyl 4-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)pyrrolidine-1-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-4-25-18(23)14-7-9-15(10-8-14)20-19(24)22-11-5-6-16(22)17-12(2)21-26-13(17)3/h7-10,16H,4-6,11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZQAUSPJZFYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)N2CCCC2C3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-{[2-(3,5-dimethyl-1,2-oxazol-4-YL)pyrrolidine-1-carbonyl]amino}benzoate
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Ethyl 4-{[2-(3,5-dimethyl-1,2-oxazol-4-YL)pyrrolidine-1-carbonyl]amino}benzoate
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Ethyl 4-{[2-(3,5-dimethyl-1,2-oxazol-4-YL)pyrrolidine-1-carbonyl]amino}benzoate
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Ethyl 4-{[2-(3,5-dimethyl-1,2-oxazol-4-YL)pyrrolidine-1-carbonyl]amino}benzoate
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Ethyl 4-{[2-(3,5-dimethyl-1,2-oxazol-4-YL)pyrrolidine-1-carbonyl]amino}benzoate
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Ethyl 4-{[2-(3,5-dimethyl-1,2-oxazol-4-YL)pyrrolidine-1-carbonyl]amino}benzoate

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